Cas no 523980-07-6 (1-(2-Ethoxybenzyl)piperazine)

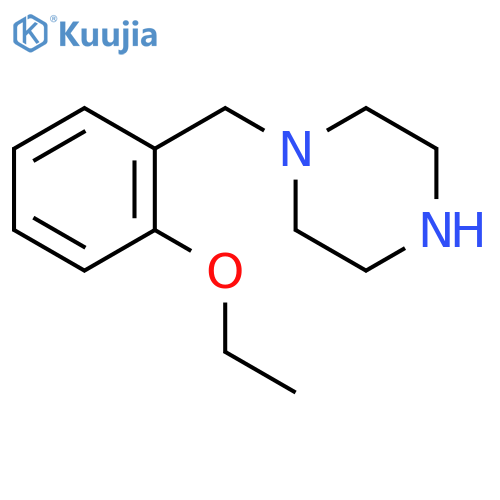

1-(2-Ethoxybenzyl)piperazine structure

商品名:1-(2-Ethoxybenzyl)piperazine

CAS番号:523980-07-6

MF:C13H20N2O

メガワット:220.310703277588

MDL:MFCD02256030

CID:1076038

PubChem ID:3982053

1-(2-Ethoxybenzyl)piperazine 化学的及び物理的性質

名前と識別子

-

- 1-(2-Ethoxybenzyl)piperazine

- SCHEMBL11033419

- STK488102

- 1-[(2-ethoxyphenyl)methyl]piperazine

- 523980-07-6

- EN300-1001545

- MFCD02256030

- CS-0299496

- BBL017899

- NS-02669

- AKOS003237364

-

- MDL: MFCD02256030

- インチ: InChI=1S/C13H20N2O/c1-2-16-13-6-4-3-5-12(13)11-15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3

- InChIKey: BQEOHXXGJIUXQE-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC=CC=C1CN2CCNCC2

計算された属性

- せいみつぶんしりょう: 220.1577

- どういたいしつりょう: 220.157563266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 24.5Ų

じっけんとくせい

- PSA: 24.5

1-(2-Ethoxybenzyl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM113951-10g |

1-(2-ethoxybenzyl)piperazine |

523980-07-6 | 95% | 10g |

$1080 | 2024-07-15 | |

| TRC | E677568-50mg |

1-(2-ethoxybenzyl)piperazine |

523980-07-6 | 50mg |

$ 70.00 | 2022-06-05 | ||

| Enamine | EN300-1001545-0.1g |

1-[(2-ethoxyphenyl)methyl]piperazine |

523980-07-6 | 95% | 0.1g |

$301.0 | 2023-10-28 | |

| Enamine | EN300-1001545-10.0g |

1-[(2-ethoxyphenyl)methyl]piperazine |

523980-07-6 | 10g |

$3131.0 | 2023-05-26 | ||

| Chemenu | CM113951-10g |

1-(2-ethoxybenzyl)piperazine |

523980-07-6 | 95% | 10g |

$1080 | 2021-08-06 | |

| Enamine | EN300-1001545-0.25g |

1-[(2-ethoxyphenyl)methyl]piperazine |

523980-07-6 | 95% | 0.25g |

$315.0 | 2023-10-28 | |

| Enamine | EN300-1001545-0.5g |

1-[(2-ethoxyphenyl)methyl]piperazine |

523980-07-6 | 95% | 0.5g |

$328.0 | 2023-10-28 | |

| Enamine | EN300-1001545-5.0g |

1-[(2-ethoxyphenyl)methyl]piperazine |

523980-07-6 | 5g |

$2110.0 | 2023-05-26 | ||

| OTAVAchemicals | 1372625-250MG |

1-[(2-ethoxyphenyl)methyl]piperazine |

523980-07-6 | 97% | 250MG |

$137 | 2023-07-07 | |

| OTAVAchemicals | 1372625-100MG |

1-[(2-ethoxyphenyl)methyl]piperazine |

523980-07-6 | 97% | 100MG |

$102 | 2023-07-07 |

1-(2-Ethoxybenzyl)piperazine 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

523980-07-6 (1-(2-Ethoxybenzyl)piperazine) 関連製品

- 435345-38-3(Piperazine,1-[(4-ethoxyphenyl)methyl]-, hydrochloride (1:1))

- 55037-81-5(1-(2-Methoxybenzyl)piperazine)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬